molecular formula C7H11NS B1583592 2-Ethyl-4,5-dimethylthiazole CAS No. 873-64-3

2-Ethyl-4,5-dimethylthiazole

Cat. No. B1583592
CAS RN: 873-64-3
M. Wt: 141.24 g/mol
InChI Key: BVOKJOZBJOWZNJ-UHFFFAOYSA-N
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Description

2-Ethyl-4,5-dimethylthiazole is a chemical compound with the molecular formula C7H11NS . It has an average mass of 141.234 Da and a monoisotopic mass of 141.061218 Da . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4,5-dimethylthiazole consists of a five-membered thiazole ring with two methyl groups at positions 4 and 5, and an ethyl group at position 2 .


Physical And Chemical Properties Analysis

2-Ethyl-4,5-dimethylthiazole has a density of 1.0±0.1 g/cm³, a boiling point of 203.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has a flash point of 74.5±7.6 °C and an index of refraction of 1.522 . The compound has a molar refractivity of 41.9±0.3 cm³ .

Scientific Research Applications

Safety and Hazards

2-Ethyl-4,5-dimethylthiazole is a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

2-ethyl-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOKJOZBJOWZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335095
Record name 2-Ethyl-4,5-dimethylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,5-dimethylthiazole

CAS RN

873-64-3
Record name 2-Ethyl-4,5-dimethylthiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-2-ethylthiazole
Source ChemIDplus
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Record name 2-Ethyl-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole, 2-ethyl-4,5-dimethyl-
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Record name 4,5-DIMETHYL-2-ETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-4,5-dimethylthiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-ethyl-4,5-dimethylthiazole react with acid chlorides, and what is the role of the base in this reaction?

A: 2-Ethyl-4,5-dimethylthiazole reacts with acid chlorides in the presence of a base to form arylvinyl esters. [] The reaction proceeds through a cyclic ketene acetal intermediate. The base plays a crucial role in deprotonating the 2-ethyl-4,5-dimethylthiazole at the 2-position, generating the nucleophilic species required for attacking the acid chloride and forming the cyclic ketene acetal. The choice of base can influence the degree of aroylation, indicating its impact on reaction kinetics and potentially the selectivity of the reaction.

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